1-(5h-Dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-2-amine
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Overview
Description
1-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-2-amine is a tricyclic compound with a seven-membered ring structure. It is known for its significant pharmacological properties and is used as an intermediate in the synthesis of various medicinal compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-2-amine typically involves the reaction of 5H-dibenzo[b,f]azepine with N,N-dimethylpropan-2-amine under specific conditions. One common method includes the use of a base such as sodium hydride in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Thionyl chloride in anhydrous conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound .
Scientific Research Applications
1-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 1-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. It modulates the activity of these targets, leading to various pharmacological effects. The compound’s structure allows it to fit into the active sites of these targets, thereby influencing their function .
Comparison with Similar Compounds
Similar Compounds
Desipramine: A tricyclic antidepressant with a similar structure but different functional groups.
Clomipramine: Another tricyclic antidepressant with additional chlorine atoms in its structure.
Iminostilbene: A basic tricyclic amine used in the synthesis of anticonvulsant drugs
Uniqueness
1-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-2-amine is unique due to its specific substitution pattern and the presence of the dimethylamino group, which imparts distinct pharmacological properties compared to other similar compounds .
Properties
CAS No. |
63918-76-3 |
---|---|
Molecular Formula |
C19H22N2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-benzo[b][1]benzazepin-11-yl-N,N-dimethylpropan-2-amine |
InChI |
InChI=1S/C19H22N2/c1-15(20(2)3)14-21-18-10-6-4-8-16(18)12-13-17-9-5-7-11-19(17)21/h4-13,15H,14H2,1-3H3 |
InChI Key |
BSZNQHDGIACTOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C2=CC=CC=C2C=CC3=CC=CC=C31)N(C)C |
Origin of Product |
United States |
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